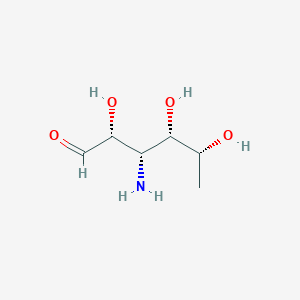
3-Amino-3,6-didesoxyglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3,6-didesoxyglucose (ADG) is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADG is a derivative of glucose, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3,6-didesoxyglucose is not fully understood, but it is believed to act as a competitive inhibitor of glucose transporters. By blocking the uptake of glucose into cells, 3-Amino-3,6-didesoxyglucose can alter cellular metabolism and signaling pathways, leading to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
3-Amino-3,6-didesoxyglucose has been found to exhibit a range of biochemical and physiological effects, including the inhibition of glucose uptake, the alteration of cellular metabolism, and the modulation of cellular signaling pathways. 3-Amino-3,6-didesoxyglucose has also been found to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Amino-3,6-didesoxyglucose is its ability to selectively inhibit glucose transporters, allowing for the study of glucose-dependent cellular processes. However, 3-Amino-3,6-didesoxyglucose has also been found to exhibit toxicity at high concentrations, and its use in vivo may be limited by its poor bioavailability.
Direcciones Futuras
There are many potential future directions for research involving 3-Amino-3,6-didesoxyglucose, including the development of more efficient synthesis methods, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, the development of more specific inhibitors of glucose transporters may lead to the discovery of new therapeutic targets for a range of diseases.
Métodos De Síntesis
3-Amino-3,6-didesoxyglucose can be synthesized using a variety of methods, including the reaction of glucose with ammonia and hydrogen gas, or the reaction of glucose with hydroxylamine. The synthesis of 3-Amino-3,6-didesoxyglucose typically involves multiple steps, and the purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
3-Amino-3,6-didesoxyglucose has been used in a variety of scientific research applications, including studies of glucose transport and metabolism, as well as investigations into the role of glucose in various disease states. 3-Amino-3,6-didesoxyglucose has also been used as a tool for studying the effects of glucose on cellular signaling pathways and gene expression.
Propiedades
Número CAS |
15435-23-1 |
|---|---|
Nombre del producto |
3-Amino-3,6-didesoxyglucose |
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-3-amino-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)6(11)5(7)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
DTSSDPFTHGBSDX-JGWLITMVSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O |
SMILES |
CC(C(C(C(C=O)O)N)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)N)O)O |
Otros números CAS |
15435-23-1 |
Sinónimos |
3-amino-3,6-dideoxyglucose 3-amino-3,6-didesoxyglucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




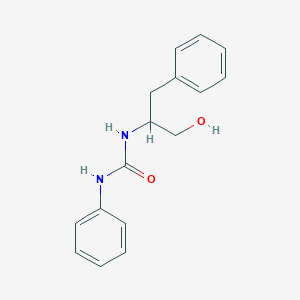
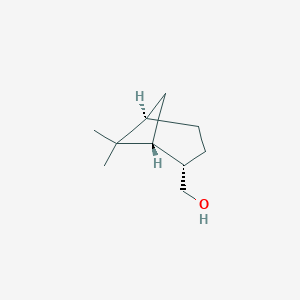

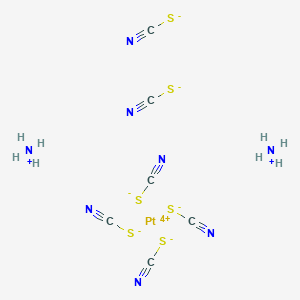
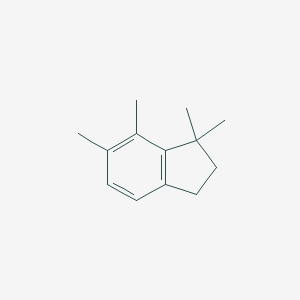
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
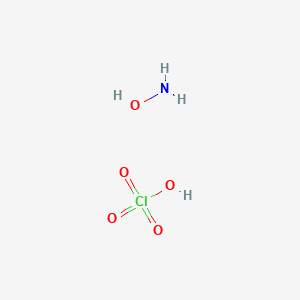
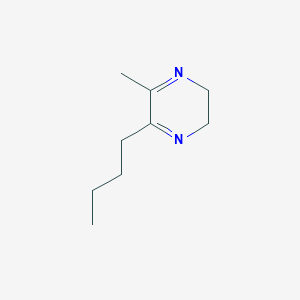
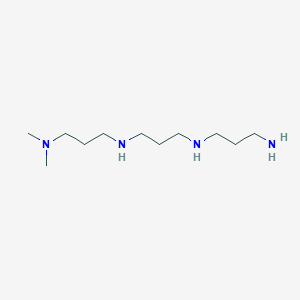
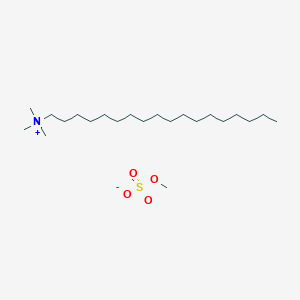
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
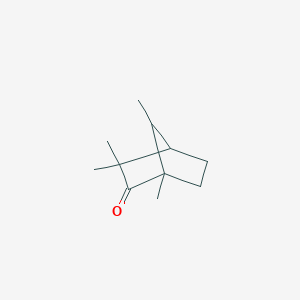
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)